An In-Depth Technical Guide to Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
An In-Depth Technical Guide to Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in the field of drug discovery. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, make it an attractive scaffold for the development of novel therapeutic agents.[1][2] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.[3][4][5][6][7][8] Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, the subject of this guide, represents a promising entity within this chemical class, warranting a detailed exploration of its synthesis, properties, and potential applications.
Physicochemical Properties
While specific experimental data for Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate is not widely published, its properties can be inferred from its structure and data on analogous compounds.
| Property | Predicted/Inferred Value | Source |
| CAS Number | 196301-94-7 | [9] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | Inferred from structure |
| Molecular Weight | 232.24 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |
Synthesis of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: A Step-by-Step Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry, typically involving the acylation of an amidoxime followed by a cyclodehydration reaction.[1][10][11] The following protocol outlines a robust and reproducible method for the preparation of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate.
Part 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Intermediate 1)
This initial step involves the formation of the key amidoxime intermediate from the corresponding nitrile.
Experimental Protocol:
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Reaction Setup: To a solution of methyl 4-cyanobenzoate (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a suitable base such as sodium bicarbonate or triethylamine (2.0 equivalents).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
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Purification: The crude Methyl 4-(N'-hydroxycarbamimidoyl)benzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white crystalline solid.
Part 2: Synthesis of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate (Final Product)
This final stage involves the acylation of the amidoxime intermediate with propionic anhydride, followed by in-situ cyclization to form the 1,2,4-oxadiazole ring.
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Acylation: To the stirred solution, add propionic anhydride (1.2 equivalents) and a catalytic amount of a non-nucleophilic base like pyridine or triethylamine. The reaction is typically carried out at room temperature and monitored by TLC.
-
Cyclization: After the formation of the O-acyl amidoxime intermediate, the cyclization can be induced by heating the reaction mixture to reflux. Alternatively, for a milder approach, the addition of a dehydrating agent or a stronger base like tetrabutylammonium fluoride (TBAF) at room temperature can facilitate the ring closure.[10][11]
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Work-up and Isolation: Once the cyclization is complete, the reaction mixture is cooled and the solvent is removed. The residue is redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
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Purification: The final product, Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.
Caption: Hypothesized anticancer mechanisms of action for 1,2,4-oxadiazole derivatives.
Anti-inflammatory Properties
The 1,2,4-oxadiazole nucleus has also been incorporated into molecules with significant anti-inflammatory activity. [4][8][12]These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling. The structural features of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate make it a candidate for investigation in inflammatory disease models.
Conclusion
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate is a synthetically accessible compound belonging to the medicinally important class of 1,2,4-oxadiazoles. While specific biological data for this molecule is currently limited, the established therapeutic potential of related compounds in oncology and immunology strongly suggests that it is a valuable candidate for further investigation. The detailed synthetic protocol and predicted analytical data provided in this guide serve as a foundation for researchers to explore the full potential of this promising molecule.
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